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Compound of Interest

Compound Name: 3-Chloro-1-ethylpiperidine
CAS No.: 2167-11-5
Cat. No.: B13402248
- 7

An In-Depth Technical Guide to the Thermochemical Data of 3-Chloro-1-ethylpiperidine:
Methodologies, Predictions, and Applications

Abstract

Thermochemical data, such as the enthalpy of formation, are paramount for the safe and
efficient development of chemical processes, particularly within the pharmaceutical and fine
chemical industries. 3-Chloro-1-ethylpiperidine, a halogenated heterocyclic compound,
serves as a valuable building block in organic synthesis.[1] However, a thorough review of
publicly available literature reveals a conspicuous absence of experimentally determined
thermochemical data for this specific molecule. This guide, therefore, provides a
comprehensive framework for researchers and drug development professionals to both
experimentally determine and computationally predict the key thermochemical properties of 3-
Chloro-1-ethylpiperidine. It outlines detailed, field-proven experimental protocols for
calorimetry and provides a robust computational chemistry workflow. By grounding these
methodologies in the context of related piperidine derivatives, this document serves as a
practical whitepaper for acquiring critical thermodynamic data where none currently exists.

Introduction: The Significance of Thermochemical
Data
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The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and
natural products. The introduction of substituents, such as the chloro and ethyl groups in 3-
Chloro-1-ethylpiperidine, significantly modulates the molecule's physical, chemical, and
biological properties.[2] Understanding the energetic landscape of this molecule is critical for
several reasons:

e Process Safety and Hazard Analysis: Exothermic reactions are common in the synthesis of
complex molecules. Knowledge of the enthalpy of formation allows for the calculation of
reaction enthalpies, which is essential for assessing thermal risks and designing safe
manufacturing processes.[3]

e Reaction Optimization: Thermodynamic data informs the feasibility of synthetic routes,
helping chemists select for energetically favorable pathways and optimize reaction
conditions for yield and efficiency.

 Stability and Degradation Pathways: The inherent stability of a compound is related to its

enthalpy of formation. This data is crucial for shelf-life studies and for understanding potential
degradation pathways.

Computational Modeling: Accurate experimental data serves as a crucial benchmark for the
validation of computational models, which are increasingly used to predict reactivity, ligand-

binding affinities, and other properties in drug discovery.

Given the lack of direct data for 3-Chloro-1-ethylpiperidine, this guide will focus on the
established methodologies for acquiring these essential parameters.

Known Physicochemical Properties

While core thermochemical data is unavailable, some fundamental physicochemical properties
for 3-Chloro-1-ethylpiperidine have been reported, primarily in safety data sheets. These
properties provide a starting point for experimental design.
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Property Value Source
Molecular Formula C7H14CIN [4]
Molecular Weight 147.65 g/mol [4]
Boiling Point 188 °C at 760 mmHg [5]
Flash Point 67.5°C [5]
Density 1.02 g/cm3 [5]
Vapor Pressure 0.613 mmHg at 25 °C [5]

Part 1: Experimental Determination of
Thermochemical Properties

The cornerstone of thermochemistry is calorimetry, the science of measuring heat changes in
chemical reactions or physical transitions.[6] For a compound like 3-Chloro-1-ethylpiperidine,
two key experimental determinations are the enthalpy of combustion (from which the enthalpy
of formation is derived) and the enthalpy of vaporization.

Enthalpy of Combustion and Formation via Static Bomb
Calorimetry

The standard molar enthalpy of formation (AfH®) is arguably the most critical thermochemical
parameter. It represents the enthalpy change when one mole of a compound is formed from its
constituent elements in their standard states.[7][8] For organic compounds, this value is
typically determined indirectly by first measuring the standard molar enthalpy of combustion
(AcH?) using a static bomb calorimeter. The causality is as follows: by completely combusting
the compound in a surplus of oxygen and precisely measuring the heat released, we can use
Hess's Law to calculate the enthalpy of formation.

This protocol is adapted from established methodologies for other piperidine derivatives.[6][9]

e Sample Preparation:
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o Accurately weigh a sample (typically 0.5 - 1.0 g) of high-purity 3-Chloro-1-
ethylpiperidine. Due to its liquid state, the sample should be encapsulated in a gelatin
capsule of known mass and combustion energy.

o Place the encapsulated sample into a platinum crucible.

o Attach a cotton fuse of known mass and combustion energy to a platinum ignition wire,
ensuring the fuse is in direct contact with the sample capsule.

o Calorimeter Setup:

o Add a small, precise amount of distilled water (approx. 1 mL) to the calorimetric bomb to
ensure the final atmosphere is saturated with water vapor, which is necessary for
correcting for the formation of nitric acid.

o Place the crucible inside the bomb. Seal the bomb tightly.
o Pressurize the bomb with high-purity oxygen to approximately 3.0 MPa.

e Combustion and Data Acquisition:

o

Submerge the sealed bomb in an isothermal water bath within the calorimeter.

[¢]

Allow the system to reach thermal equilibrium.

[e]

Initiate the combustion by passing an electrical current through the ignition wire.

[e]

Record the temperature of the water bath using a high-precision thermometer (e.g., a
platinum resistance thermometer) at regular intervals until the temperature profile
indicates the reaction is complete and the system begins to cool.

o Data Analysis and Corrections:

o Calorimeter Calibration: The energy equivalent of the calorimeter (ecalor) must be
determined by combusting a certified reference standard, such as benzoic acid, under
identical conditions.
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o Corrected Temperature Rise (AT): The raw temperature data is used to calculate the
corrected temperature rise, accounting for heat exchange with the surroundings.

o Calculation of Combustion Energy: The gross energy of combustion (AU_c) is calculated.
Corrections are then applied for the ignition energy, the combustion of the cotton fuse, and
the formation of nitric acid (determined by titration of the bomb washings).

o Standard Enthalpy of Combustion: The standard molar enthalpy of combustion (AcH®) is
calculated from the corrected energy of combustion.

o Standard Enthalpy of Formation: The standard molar enthalpy of formation in the liquid
state (AfH°(l)) is then derived using Hess's Law, utilizing the known standard enthalpies of
formation for the combustion products (CO2(g), H20(l), and HCl(aq)).

Preparation Experiment
Weigh Sample & Assemble Bomb Equilibrate in Record Temperature
[ (Crucible, Fuse, Water) s wliEa Calorimeter (gD Gds Change (AT)
;
Analysis
it - Calculate Gross [ Apply Correct j (Camale AcH“] [Denve AH°
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ctions
»{ Energy of Combustior (Fuse, HNO, etc.) Hess's Law)
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Caption: Experimental workflow for determining enthalpy of formation.

Enthalpy of Vaporization via Calvet Microcalorimetry

To determine the gas-phase enthalpy of formation, which is essential for computational
comparisons, the enthalpy of vaporization (AvapH) must be measured. High-temperature
Calvet microcalorimetry is a reliable method for this purpose.[9]
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o Sample Preparation: A small amount of the sample is loaded into a custom-designed effusion
cell.

o Measurement: The effusion cell is placed inside the calorimeter at a constant temperature
(T). The sample vaporizes and effuses through a small orifice into a vacuum.

o Data Acquisition: The heat absorbed by the sample during vaporization is measured by the
calorimeter, producing a signal proportional to the heat flow.

o Calculation: The molar enthalpy of vaporization at temperature T is derived from the
experimental data. This can then be corrected to the standard reference temperature of
298.15 K using heat capacity data.

Part 2: Computational Prediction of
Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative
for estimating thermochemical properties. High-level ab initio and Density Functional Theory
(DFT) methods have shown excellent agreement with experimental results for related
heterocyclic compounds.[10][11]

The Power of Computational Chemistry

Computational methods solve the electronic Schrodinger equation to determine the energy and
properties of a molecule. For thermochemistry, the goal is to calculate the total electronic
energy, apply thermal corrections to obtain the enthalpy, and then use a reference state to
calculate the enthalpy of formation. The choice of computational method is a trade-off between
accuracy and computational cost. For substituted piperidines, methods like G3MP2B3 have
proven to be highly accurate.[10]

Recommended Computational Workflow

The following step-by-step protocol is recommended for predicting the gas-phase enthalpy of
formation of 3-Chloro-1-ethylpiperidine.

o Conformational Analysis:
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o The piperidine ring exists in a chair conformation. The ethyl group on the nitrogen and the
chloro group at the 3-position can be in either axial or equatorial positions.

o Athorough conformational search must be performed to identify all stable conformers.

o The geometry of each conformer should be optimized using a computationally inexpensive
method (e.g., B3LYP/6-31G(d)).

o The relative energies of the conformers are then calculated at a higher level of theory to
identify the global minimum energy structure.[12]

Geometry Optimization and Frequency Calculation:

o The geometry of the lowest-energy conformer is re-optimized using a more robust level of
theory (e.g., B3LYP/6-311+G(2d,p) or a higher-level composite method).

o A frequency calculation is then performed at the same level of theory. The absence of
imaginary frequencies confirms that the structure is a true minimum on the potential
energy surface. The results also provide the zero-point vibrational energy (ZPVE) and
thermal corrections to the enthalpy.

Calculation of Enthalpy of Formation:

[e]

Direct calculation of the atomization energy can lead to significant errors. A more accurate
approach is to use an isodesmic reaction.

o An isodesmic reaction is a hypothetical reaction where the number and types of chemical
bonds are conserved on both the reactant and product sides. This conservation allows for
a cancellation of systematic errors in the calculation.

o A suitable isodesmic reaction for 3-Chloro-1-ethylpiperidine would be:

» 3-Chloro-1-ethylpiperidine + Propane + Methylamine — Piperidine + 1-Chloropropane
+ Ethylmethylamine

o The enthalpy of this reaction (ArH) is calculated from the computed enthalpies of all
reactants and products.
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o The enthalpy of formation of 3-Chloro-1-ethylpiperidine can then be derived using the
calculated ArH and the known experimental enthalpies of formation for all other species in
the reaction.
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Caption: Computational workflow for predicting enthalpy of formation.
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Data Interpretation and Application

The thermochemical data, whether obtained experimentally or computationally, must be
interpreted in the context of the molecule's structure. The presence of the electron-withdrawing
chlorine atom is expected to have a stabilizing effect on the piperidine ring, while the ethyl
group adds to the overall energy content. Comparing the final data for 3-Chloro-1-
ethylpiperidine with the known values for piperidine and its alkylated derivatives will provide
valuable insights into structure-energy relationships.[10][13] This data can then be confidently
applied in process modeling, safety assessments, and as a foundational parameter for further
research in drug development.

Conclusion

While direct experimental thermochemical data for 3-Chloro-1-ethylpiperidine is currently
absent from the scientific literature, this guide provides a clear and authoritative roadmap for its
determination. By combining established experimental techniques like static bomb calorimetry
with high-level computational chemistry workflows, researchers can confidently obtain the
necessary data. The protocols and insights presented here are designed to empower scientists
and drug development professionals to fill this data gap, ensuring safer chemical processes,
enabling more efficient synthetic planning, and ultimately accelerating the development of new
chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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